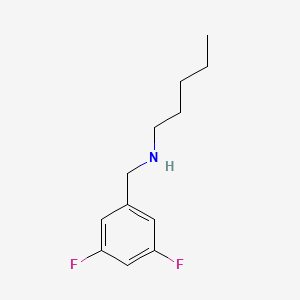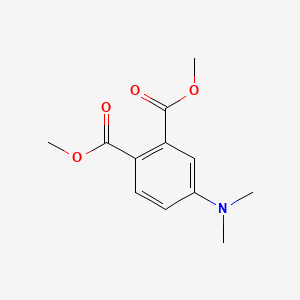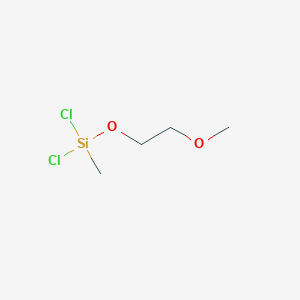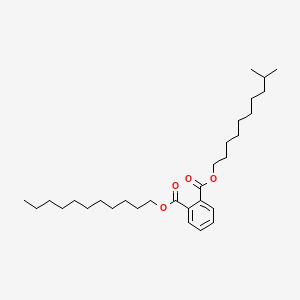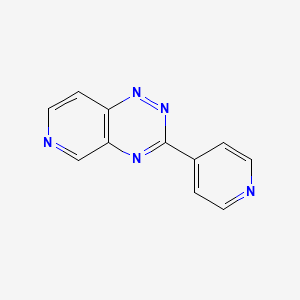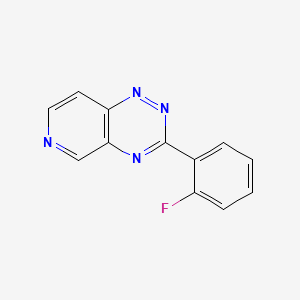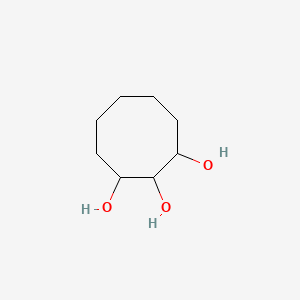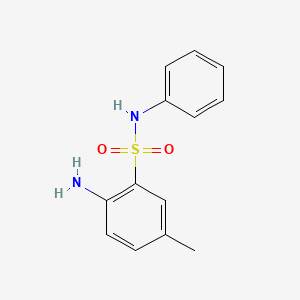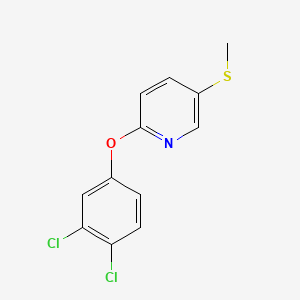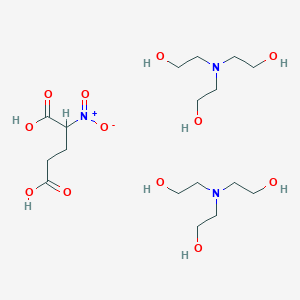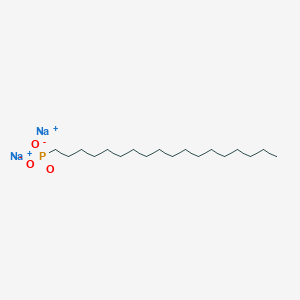
Sodium octadecyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium octadecyl phosphonate is an organophosphorus compound with the molecular formula C₁₈H₃₈NaO₃P. It is a sodium salt of octadecyl phosphonic acid, characterized by a long alkyl chain attached to a phosphonate group. This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium octadecyl phosphonate can be synthesized through the reaction of octadecyl phosphonic acid with sodium hydroxide. The general reaction involves the neutralization of the phosphonic acid with a sodium base, resulting in the formation of the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the following steps:
Synthesis of Octadecyl Phosphonic Acid: This can be achieved through the reaction of octadecyl alcohol with phosphorus trichloride, followed by hydrolysis.
Neutralization: The octadecyl phosphonic acid is then neutralized with sodium hydroxide to form this compound.
化学反応の分析
Types of Reactions: Sodium octadecyl phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Substitution: The long alkyl chain can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Sodium octadecyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of sodium octadecyl phosphonate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the phosphonate group interacts with hydrophilic environments. This amphiphilic nature allows it to reduce surface tension and stabilize emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium stearate: A similar compound with a carboxylate group instead of a phosphonate group.
Uniqueness: Sodium octadecyl phosphonate is unique due to its long alkyl chain and phosphonate group, which provide distinct surfactant properties and chemical reactivity. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various applications.
特性
CAS番号 |
61392-14-1 |
|---|---|
分子式 |
C18H37Na2O3P |
分子量 |
378.4 g/mol |
IUPAC名 |
disodium;octadecyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H39O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |
InChIキー |
VBOXGOWQTCJKTD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


